molecular formula C15H14N2O B1348909 2-Methyl-5-(5-methyl-1,3-benzoxazol-2-yl)aniline CAS No. 293737-74-3

2-Methyl-5-(5-methyl-1,3-benzoxazol-2-yl)aniline

Cat. No. B1348909
M. Wt: 238.28 g/mol
InChI Key: ADAAURXAJSQCKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-5-(5-methyl-1,3-benzoxazol-2-yl)aniline, also known as MBBA, is a versatile organic compound with a wide range of applications in a variety of scientific fields. It is a colorless, crystalline solid with a melting point of 137-140°C. MBBA is a versatile, small molecule that can be used as a building block for synthesizing more complex compounds. It is also used as a dye, a catalyst, and a reagent in organic syntheses. MBBA is a highly reactive compound and can be used in a range of reactions, including oxidation, reduction, and condensation.

Scientific Research Applications

Antiprotozoal and Antimicrobial Applications

Benzoxazole derivatives, including 2-Methyl-5-(5-methyl-1,3-benzoxazol-2-yl)aniline, have been identified as potential candidates for antiprotozoal and antimicrobial activities. Specifically, benzoxazolyl aniline has served as a key scaffold for synthesizing a range of derivatives exhibiting notable antimalarial, antileishmanial, antitrypanosomal, and antimicrobial properties. Amidation of 3-benzoxazolyl aniline with certain functional groups has yielded compounds with good antimalarial activity and moderate inhibitory activities against leishmanial and trypanosomal species. The chloroacetyl functionalization of benzoxazolyl aniline, in particular, has been highlighted as a promising direction for constructing new antimicrobial and antiprotozoal agents (Abdelgawad et al., 2021).

Antitubercular Activity

N-(3,5-diphenyl-4,5-dihydro-1,2-oxazol-4-yl)methyl aniline derivatives have been synthesized and evaluated for their antitubercular activity. These compounds, upon screening against Mycobacterium tuberculosis H37Rv strain, indicated potential efficacy as antitubercular agents. The structural and compositional integrity of these compounds was confirmed through various spectral and analytical methods, reinforcing their potential as therapeutic agents (Dighe et al., 2012).

Antimicrobial Activity

Benzoxazole derivatives, including the 2-Methyl-5-(5-methyl-1,3-benzoxazol-2-yl)aniline, have also been studied for their antimicrobial potential. Novel quinazolinone derivatives, for instance, have been synthesized and subjected to antimicrobial activity evaluation, indicating promising results. This highlights the broad applicability and potential of benzoxazole derivatives in antimicrobial research (Habib et al., 2013).

Synthesis and Applications in Material Science

In addition to their biomedical applications, benzoxazole derivatives have found utility in material science. Novel synthesis routes have been explored for benzoxazole-2-ones through reactions of aniline derivatives in aqueous mediums. This process offers an environmentally friendly and practical approach for producing benzazole-2-one derivatives, which hold significance in various domains including agrochemicals and material science (Vessally et al., 2019).

properties

IUPAC Name

2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c1-9-3-6-14-13(7-9)17-15(18-14)11-5-4-10(2)12(16)8-11/h3-8H,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADAAURXAJSQCKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90352202
Record name 2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5-(5-methyl-1,3-benzoxazol-2-yl)aniline

CAS RN

293737-74-3
Record name 2-Methyl-5-(5-methyl-2-benzoxazolyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=293737-74-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-METHYL-5-(5-METHYL-1,3-BENZOXAZOL-2-YL)ANILINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.